2-(1-Methylhydrazino)-3-nitropyridine

説明

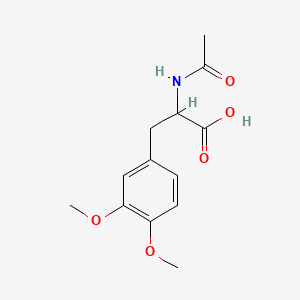

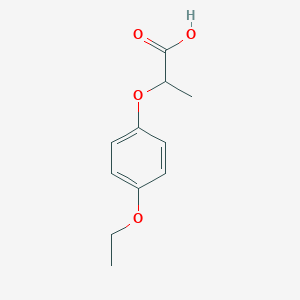

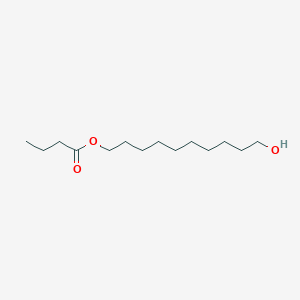

2-(1-Methylhydrazino)-3-nitropyridine is a chemical compound with the molecular formula C6H9N3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of 2-(1-Methylhydrazino)-3-nitropyridine or similar compounds often involves reactions with hydrazine derivatives . For instance, organosilyl isocyanates can react with hydrazine, 1,1-dimethylhydrazine, and 1-methyl-1-[2-(1-methylhydrazino)ethyl]hydrazine to produce urea and previously unknown semicarbazides .科学的研究の応用

-

Synthesis and Characterization of Copper (II) Complexes

- Field : Inorganic Chemistry

- Application : This research involves the synthesis and characterization of copper (II) complexes with Schiff bases derived from 2-Hydroxy-4-Methoxybenzaldehyde .

- Methods : The research involved the preparation of a novel Schiff base and the synthesis of six new copper (II) complexes . The characterization of these compounds was done using various techniques such as IR, UV-Vis, EPR, FAB mass spectroscopy, elemental and thermal analysis, magnetic susceptibility measurements, and molar electric conductivity .

- Results : The research resulted in the synthesis of six new copper (II) complexes. The crystal structures of the Schiff base and one of the complexes were determined by single crystal X-ray diffraction studies . The in vitro antimicrobial activity against certain strains was also studied and compared with that of the free ligand .

-

Reactions of Organosilyl Isocyanates with Hydrazines

- Field : Organic Chemistry

- Application : This research involves the reactions of organosilyl isocyanates with hydrazine, 1,1-dimethylhydrazine, and 1-methyl-1-[2-(1-methylhydrazino)ethyl]hydrazine .

- Methods : The research involved the reactions of organosilyl isocyanates with different types of hydrazines . Quantum chemistry was used to study the structure and electronic properties of the isocyanates and to obtain the thermodynamic parameters of their isomerization .

- Results : The reactions provided a facile synthetic route to urea and previously unknown semicarbazides .

-

5-(1-Methylhydrazino)-1,2,3-thiadiazole

- Field : Organic Chemistry

- Application : This compound is a derivative of 1-Methylhydrazino and is used in various chemical reactions .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The results or outcomes obtained would also depend on the specific reaction being carried out .

-

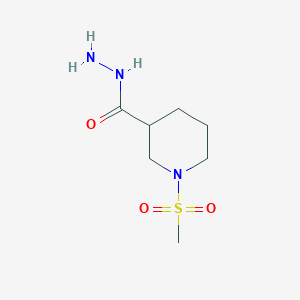

Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives

- Field : Medicinal Chemistry

- Application : This research involves the synthesis of new 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines . These compounds were evaluated for their cytotoxic effects toward three human cancer cell lines .

- Methods : The research involved the synthesis of these new derivatives and their evaluation for cytotoxic effects .

- Results : All compounds showed moderate or weak cytotoxic effects against the tested cancer cell lines, but selective cytotoxic effects were observed . Compound 16 exhibited the most potent cytotoxic activity against the HeLa cell line, with an IC 50 value of 10 µM, while 14 was the most active against the MCF-7 and HCT-116 cell lines, affording IC 50 values of 15 µM and 16 µM, respectively .

-

2-(1-Methylhydrazin-1-yl)-3-(Trifluoromethyl)Quinoxaline

- Field : Organic Chemistry

- Application : This compound is a derivative of 1-Methylhydrazino and is used in various chemical reactions .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The results or outcomes obtained would also depend on the specific reaction being carried out .

-

Reactions of Organosilyl Isocyanates with Hydrazines

- Field : Organic Chemistry

- Application : This research involves the reactions of organosilyl isocyanates with hydrazine, 1,1-dimethylhydrazine, and 1-methyl-1-[2-(1-methylhydrazino)ethyl]hydrazine .

- Methods : The research involved the reactions of organosilyl isocyanates with different types of hydrazines . Quantum chemistry was used to study the structure and electronic properties of the isocyanates and to obtain the thermodynamic parameters of their isomerization .

- Results : The reactions provided a facile synthetic route to urea and previously unknown semicarbazides .

特性

IUPAC Name |

1-methyl-1-(3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-9(7)6-5(10(11)12)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPKCYOYHLBERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380295 | |

| Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylhydrazino)-3-nitropyridine | |

CAS RN |

30963-12-3 | |

| Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)

![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)